{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol
Brand Name: Vulcanchem
CAS No.: 853752-87-1
VCID: VC21398600
InChI: InChI=1S/C19H22N2O3/c1-23-17-10-4-5-11-18(17)24-13-7-6-12-21-16-9-3-2-8-15(16)20-19(21)14-22/h2-5,8-11,22H,6-7,12-14H2,1H3
SMILES: COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CO
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4g/mol

{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol

CAS No.: 853752-87-1

Cat. No.: VC21398600

Molecular Formula: C19H22N2O3

Molecular Weight: 326.4g/mol

* For research use only. Not for human or veterinary use.

{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol - 853752-87-1

Specification

CAS No. 853752-87-1
Molecular Formula C19H22N2O3
Molecular Weight 326.4g/mol
IUPAC Name [1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]methanol
Standard InChI InChI=1S/C19H22N2O3/c1-23-17-10-4-5-11-18(17)24-13-7-6-12-21-16-9-3-2-8-15(16)20-19(21)14-22/h2-5,8-11,22H,6-7,12-14H2,1H3
Standard InChI Key LIYRNDJFUWHBAJ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CO
Canonical SMILES COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CO

Introduction

{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is a complex organic compound belonging to the class of benzimidazole derivatives. It features a benzimidazole core structure, known for its diverse biological activities, and a methoxyphenoxybutyl substituent that enhances its chemical properties. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals targeting various biological pathways.

Chemical Data:

PropertyValue
Molecular FormulaC19 H22 N2 O3
Molecular Weight326.39
logP3.1199
logD3.1186
logSw-2.9736
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area43.372

Synthesis and Preparation

The synthesis of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol typically involves several steps, with variations based on desired yield and purity levels. The process requires careful control of reaction conditions such as temperature and solvent choice.

Biological Activities and Applications

Benzimidazole derivatives, including {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol, are known for their diverse biological activities. These include:

  • Antimicrobial Activity: The benzimidazole ring is a core structure found in many established antifungal and antiparasitic medications. The specific structure of this compound suggests potential interactions with microbial membranes, contributing to its antimicrobial properties.

  • Pharmaceutical Development: The compound is a candidate for further research in drug development due to its unique structural features, which may enhance solubility and bioavailability compared to other benzimidazole derivatives.

Research Findings and Future Directions

While the mechanism of action for {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is not fully elucidated, its structural characteristics suggest potential therapeutic uses. Further research is needed to confirm its efficacy against specific pathogens and determine its mechanism of action. Interaction studies are crucial for understanding how this compound interacts with biological systems, which will help elucidate its potential therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol, including other benzimidazole derivatives. These compounds exhibit a range of biological activities, such as antimicrobial, antifungal, and anticancer properties.

Comparison Table:

Compound NameStructural FeaturesBiological Activity
BenzimidazoleCore structureAntimicrobial, antifungal
5-MethylbenzimidazoleMethyl group substitutionAnticancer
2-(Phenoxymethyl)benzimidazolePhenoxymethyl substitutionAntiviral
{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanolMethanol group and phenoxy butyl side chainPotential antimicrobial

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator